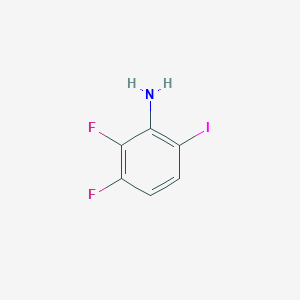

2,3-Difluoro-6-iodoaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-difluoro-6-iodoaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2IN/c7-3-1-2-4(9)6(10)5(3)8/h1-2H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRQNWEVFTFMHRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)F)N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3 Difluoro 6 Iodoaniline and Analogous Structures

Precursor Chemistry and Starting Material Utilization

The foundation of synthesizing complex haloanilines lies in the appropriate choice and manipulation of starting materials. Difluoroanilines and iodoanilines are common precursors, providing a scaffold upon which further halogenation can be precisely controlled.

The synthesis of polyhalogenated anilines frequently begins with simpler, commercially available difluoroaniline or iodoaniline isomers. These precursors already contain some of the required halogen atoms, guiding the subsequent introduction of additional halogens.

A notable example is the use of 3,5-difluoroaniline (B1215098) as a starting material. vanderbilt.edu Its synthesis plan for complex triheterohalogenated anilines takes advantage of the directing ability of the amino group. vanderbilt.edu Iodination of 3,5-difluoroaniline under mild conditions yields 3,5-difluoro-4-iodoaniline (B74690) in nearly quantitative amounts. vanderbilt.edu This difluoro-iodoaniline then serves as a direct precursor for further halogenation at the remaining open positions on the aromatic ring. vanderbilt.edu

Similarly, substituted difluoro-iodo-nitrobenzenes can be utilized as precursors, with the nitro group being reduced to an aniline (B41778) in the final steps. For instance, 2,4-difluoro-3-iodoaniline (B1433647) can be synthesized from 1,3-difluoro-2-iodo-4-nitrobenzene. chemicalbook.com The reduction of the nitro group is typically achieved using reagents like stannous chloride in hydrochloric acid. chemicalbook.com This approach allows for the assembly of the desired halogenation pattern on the nitrobenzene (B124822) ring before the formation of the reactive aniline group.

Table 1: Examples of Difluoroaniline and Iodoaniline Precursors

| Precursor Compound | Target Intermediate/Product | Key Transformation |

|---|---|---|

| 3,5-Difluoroaniline | 3,5-Difluoro-4-iodoaniline | Iodination vanderbilt.edu |

| 1,3-Difluoro-2-iodo-4-nitrobenzene | 2,4-Difluoro-3-iodoaniline | Reduction of nitro group chemicalbook.com |

The introduction of fluorine atoms into organic molecules is a critical step in the synthesis of many pharmaceutical and agricultural compounds. tcichemicals.com Fluorinating agents are broadly classified as nucleophilic, where a fluoride (B91410) anion is the active species, or electrophilic, where an electron-deficient fluorine atom reacts. tcichemicals.com

While highly toxic and corrosive sources like fluorine gas and hydrogen fluoride (HF) are used industrially, laboratory syntheses often employ alternative reagents that are easier and safer to handle. tcichemicals.com One method for preparing fluorinated anilines involves reacting an aromatic azide (B81097) compound with anhydrous hydrogen fluoride under mild conditions, a process that tolerates a wide variety of other functional groups on the aromatic ring. google.com

For electrophilic fluorination, reagents such as Selectfluor® (N-Fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate)) are commonly used. researchgate.net Selectfluor® is a stable solid that can introduce fluorine atoms under various conditions, proceeding through either an electrophilic or a radical pathway. researchgate.net The development of such reagents has expanded the possibilities for the safe and economical synthesis of diverse organofluorine compounds, including the difluoroaniline precursors essential for producing molecules like 2,3-Difluoro-6-iodoaniline. tcichemicals.comresearchgate.net

Regioselective and Chemoselective Halogenation Techniques

Once a suitable precursor is obtained, the subsequent introduction of iodine, bromine, and chlorine atoms must be performed with high control over the position of substitution (regioselectivity) and the reactivity of different sites (chemoselectivity).

The iodination of aniline derivatives is a key step in synthesizing compounds like this compound. The strongly activating and ortho-, para-directing nature of the amine group can make regioselectivity a challenge. chemedx.org Various protocols have been developed to control the position of iodination.

For para-selective iodination, a common method involves reacting the aniline derivative with molecular iodine in a mixture of pyridine (B92270) and dioxane at low temperatures. researchgate.net Other systems, such as using iodine(III) reagents, have also been developed to achieve high para-selectivity under clean and mild conditions. researchgate.net

Achieving ortho-iodination often requires specific strategies to overcome the steric hindrance around the amine group. researchgate.net Directed ortho metalation (DoM) of a protected aniline, such as a carbamate (B1207046) derivative, is a powerful method. researchgate.net This involves deprotonation at the ortho position with a strong base, followed by quenching with an iodine electrophile. researchgate.net Alternatively, certain reagent combinations, such as iodine and iodic acid or N-iodosuccinimide (NIS) under specific conditions, can favor the formation of ortho-iodinated products. researchgate.net The choice of solvent can also play a crucial role; for example, using hexafluoroisopropanol (HFIP) as a solvent with NIS can promote efficient and regioselective iodination of various arenes. organic-chemistry.orgresearchgate.net

A practical application of these principles is seen in the synthesis of 3,5-difluoro-4-iodoaniline from 3,5-difluoroaniline, where the directing effects of the fluorine atoms and the amino group combine to yield the desired isomer. vanderbilt.edu

Table 2: Selected Iodination Reagents and Regioselectivity for Anilines

| Reagent/System | Predominant Regioselectivity | Reference |

|---|---|---|

| Molecular Iodine in Pyridine/Dioxane | Para | researchgate.net |

| Iodine(III) Reagents (e.g., PIDA/NH4I) | Para | researchgate.net |

| Directed Ortho Metalation (DoM) | Ortho | researchgate.net |

| N-Iodosuccinimide (NIS) in HFIP | Varies with substrate; generally high selectivity | organic-chemistry.org |

Introducing bromine atoms onto an already halogenated aniline ring requires high chemoselectivity to avoid side reactions or displacement of existing halogens. The challenge lies in directing the bromination to a specific, desired carbon atom among several potential sites.

A compelling example of site-selective bromination is the synthesis of 2,6-dibromo-3,5-difluoro-4-iodoaniline (B14003706) from its precursor, 3,5-difluoro-4-iodoaniline. vanderbilt.edu In this reaction, N-bromosuccinimide (NBS) is used as the brominating agent. The reaction demonstrates remarkable chemoselectivity, as the bromination occurs specifically at the C-2 and C-6 positions, which are ortho to the directing amino group, without causing halo-de-iodination (loss of the iodine atom). vanderbilt.edu The success of this selective bromination is critically dependent on the reaction conditions, such as the portionwise addition of NBS at ambient temperature. vanderbilt.edu

General strategies for achieving regioselective bromination on anilines often employ copper halides. nih.gov For instance, using copper(II) bromide in ionic liquids can achieve high yields of para-brominated products under mild conditions. nih.gov More recently, Cu-mediated methods have been developed for the efficient and selective bromination of a wide range of aniline derivatives. tandfonline.com These methods highlight the importance of catalyst and reagent choice in controlling the outcome of halogenation on complex, poly-substituted rings. tandfonline.comnih.gov

Controlled chlorination of aniline derivatives is essential for synthesizing a variety of haloanilines. As with other halogens, directing the chlorine atom to the desired position—ortho, meta, or para—is the primary challenge.

A range of methodologies has been developed to achieve this control:

Para-Chlorination : Using copper(II) chloride in ionic liquids provides a method for the para-chlorination of unprotected anilines with high regioselectivity. nih.gov

Ortho-Chlorination : A metal-free approach using sulfuryl chloride as the chlorine source with a secondary amine as an organocatalyst has been developed for highly regioselective ortho-chlorination. rsc.org

Meta-Chlorination : Palladium-catalyzed C-H chlorination, using norbornene as a mediator, has been shown to selectively chlorinate aniline derivatives at the meta-position. nih.govacs.org

When applying these techniques to polyhalogenated anilines, the reaction can become less selective. For example, the chlorination of 3,5-difluoro-4-iodoaniline with N-chlorosuccinimide (NCS) in the presence of an acid catalyst resulted in a mixture of products. vanderbilt.edu The major components were the desired 2,6-dichloro-3,5-difluoro-4-iodoaniline and the over-chlorinated byproduct 2,4,6-trichloro-3,5-difluoroaniline, demonstrating the difficulty in controlling chlorination on a highly substituted and activated ring. vanderbilt.edutandfonline.com This underscores the challenge of achieving clean, site-selective chlorination on complex aniline structures. vanderbilt.edutandfonline.com

Table 3: Methods for Regioselective Chlorination of Aniline Derivatives

| Reagent/Catalyst System | Predominant Regioselectivity | Reference |

|---|---|---|

| Copper(II) chloride in Ionic Liquid | Para | nih.gov |

| Sulfuryl Chloride / Amine Organocatalyst | Ortho | rsc.org |

| Pd-catalyst / Norbornene Mediator | Meta | nih.govacs.org |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis provides a powerful toolkit for the functionalization of aryl halides, including this compound. The presence of the highly reactive carbon-iodine bond allows for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Palladium and copper are the most prominent metals used for these transformations.

The Sonogashira cross-coupling reaction is a robust method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is particularly effective with aryl iodides like this compound due to the high reactivity of the C-I bond. The process typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. wikipedia.orgorganic-chemistry.org The versatility of this reaction allows for the introduction of a wide range of alkynyl groups onto the aniline scaffold, which are valuable precursors for synthesizing more complex molecules, including heterocycles and natural products. mdpi.comru.nl

The catalytic cycle involves two interconnected parts: a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition of the aryl iodide and the subsequent reductive elimination of the final product, while the copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is a key intermediate in the transmetalation step. wikipedia.org Various palladium precursors, such as PdCl₂(PPh₃)₂ and Pd(PPh₃)₄, have proven effective. beilstein-journals.orgnih.gov The reaction generally shows good tolerance to a variety of functional groups. nih.gov For instance, the coupling of 2-iodoaniline (B362364) with terminal alkynes proceeds smoothly at room temperature, highlighting the applicability of this method to analogs of the target compound. ru.nl

Table 1: Examples of Palladium-Catalyzed Sonogashira Coupling with Aryl Iodides

| Aryl Iodide | Alkyne | Palladium Catalyst | Co-catalyst | Base/Solvent | Yield (%) | Reference |

| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N / [TBP][4EtOV] | 85 | beilstein-journals.org |

| 4-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N / [TBP][4EtOV] | 82 | beilstein-journals.org |

| 2-Iodoaniline | Propargylglycine Derivative | PdCl₂(PPh₃)₂ | CuI | Et₂NH / Et₂O | 88 | ru.nl |

| 4-Nitroiodobenzene | 3-Ethyl-1-pentyn-3-ol | PdCl₂(PPh₃)₂ | CuI | Et₃N / [TBP][4EtOV] | 94 | nih.gov |

Copper-Mediated Coupling Pathways for Functionalization

Copper-mediated reactions, including the classic Ullmann condensation, provide essential pathways for forming C-N, C-O, and C-S bonds, as well as for certain C-C bond formations. For a substrate like this compound, the iodine atom can be substituted by various nucleophiles. These reactions are often cost-effective and offer reactivity complementary to palladium-catalyzed systems.

Systematic investigations into copper-mediated fluoroalkylation reactions have revealed that aryl iodides can undergo cross-coupling with various partners. nih.gov For example, copper can mediate the coupling of aryl iodides with iododifluoroacetamides, leading to the formation of α,α-difluoro-β-aryl-amides. nih.govcas.cn The selectivity of these reactions can be controlled by tuning the reaction conditions and the substituents on the nitrogen atom of the acetamide. nih.gov

Beyond fluoroalkylation, copper catalysis is effective for the cross-coupling of aryl iodides with chlorosilanes under reductive conditions, providing a general platform for organosilane synthesis. nih.gov Furthermore, the Ullmann-type C-N coupling of iodoanilines is a well-established method for synthesizing diarylamines or more complex heterocyclic structures. semanticscholar.org

Table 2: Examples of Copper-Mediated Coupling Reactions with Aryl Iodides

| Aryl Iodide | Coupling Partner | Copper Source | Conditions | Product Type | Yield (%) | Reference |

| Iodobenzene | Trimethylchlorosilane | CuBr·SMe₂ | Zinc reductant, 100°C | Arylsilane | 81 | nih.gov |

| 4-Iodoanisole | Methyl 3-amino-1-benzothiophene-2-carboxylate | CuI | l-Proline, K₂CO₃, Dioxane, 110°C | C-N Coupling | 85 | semanticscholar.org |

| Aryl Iodide | Iododifluoroacetamide | Copper powder | DMSO, 80°C | Cross-coupling | Major Product | nih.govcas.cn |

| 2-Iodoaniline | Methyl 3-amino-1-benzothiophene-2-carboxylate | CuI | l-Proline, K₂CO₃, Dioxane, 110°C | C-N Coupling / Cyclization | 41 | semanticscholar.org |

Photoinduced and Organophotocatalytic Synthetic Approaches

In recent years, photochemistry has emerged as a powerful strategy for organic synthesis, offering mild reaction conditions and unique reactivity pathways. For the synthesis and functionalization of fluorinated anilines, visible-light-driven methods and reactions facilitated by Electron Donor-Acceptor (EDA) complexes are particularly noteworthy.

Visible-light photocatalysis enables the direct C-H functionalization of aromatic systems, including aniline derivatives. acs.orgnih.gov This approach allows for the introduction of difluoroalkyl groups onto the aniline ring with high regioselectivity, typically at the para position, under mild conditions. acs.orgnih.gov The reaction is often catalyzed by iridium or ruthenium-based photocatalysts, although purely organic dyes like Eosin Y can also be effective. acs.orgacs.org

The mechanism generally involves the photocatalyst absorbing visible light and reaching an excited state. This excited catalyst can then interact with a difluoroalkylating agent, such as ethyl difluoroiodoacetate, to generate a difluoroalkyl radical (·CF₂CO₂Et). acs.orgresearchgate.net This electrophilic radical then adds to the electron-rich aniline ring, followed by rearomatization to yield the difluoroalkylated product. acs.orgconicet.gov.ar This methodology is valuable for creating analogs of this compound or for functionalizing aniline precursors before subsequent transformations.

Table 3: Visible-Light-Driven Difluoroalkylation of Aniline Derivatives

| Aniline Substrate | Difluoroalkylating Agent | Photocatalyst | Conditions | Yield (%) | Reference |

| N,N-Dimethylaniline | Ethyl difluoroiodoacetate | Eosin Y (1 mol%) | DMF, 525 nm light, 24h | 82 | acs.org |

| Aniline | Ethyl difluoroiodoacetate | Eosin Y (1 mol%) | DMF, 525 nm light, 24h | 75 | acs.org |

| 4-Bromoaniline | Ethyl difluoroiodoacetate | Eosin Y (1 mol%) | DMF, 525 nm light, 24h | 63 | acs.org |

| N-Phenylacetamide | Ethyl difluoroiodoacetate | Eosin Y (1 mol%) | DMF, 525 nm light, 24h | 45 | acs.org |

Electron Donor-Acceptor (EDA) Complex Facilitated Reactions

An alternative photochemical strategy avoids the need for an external photocatalyst by leveraging the formation of an Electron Donor-Acceptor (EDA) complex. acs.orgnih.gov An EDA complex is a ground-state molecular aggregate formed between an electron-rich donor molecule and an electron-poor acceptor molecule. acs.orgnih.gov This complex often absorbs light at a longer wavelength than either of its components, allowing for excitation with visible light. nih.gov

In the context of aniline chemistry, anilines can act as potent electron donors, while fluoroalkyl iodides serve as excellent electron acceptors. acs.org The combination of an aniline with a reagent like ethyl difluoroiodoacetate can form a new EDA complex. acs.org Upon photoexcitation, a single-electron transfer (SET) occurs from the aniline to the fluoroalkyl iodide, generating an aniline radical cation and a fluoroalkyl radical. acs.orgacs.org These reactive intermediates can then combine to form the functionalized product. This catalyst-free approach is operationally simple and highly efficient for the difluoroalkylation of anilines. acs.org

Table 4: Difluoroalkylation of Anilines via EDA Complex Photoexcitation

| Aniline (Donor) | Fluoroalkyl Iodide (Acceptor) | Conditions | Yield (%) | Reference |

| N,N-Dimethylaniline | Ethyl difluoroiodoacetate | DMF, 450 nm light, 24h | 89 | acs.org |

| 4-Methoxy-N,N-dimethylaniline | Ethyl difluoroiodoacetate | DMF, 450 nm light, 24h | 81 | acs.org |

| 4-Chloro-N,N-dimethylaniline | Ethyl difluoroiodoacetate | DMF, 450 nm light, 24h | 72 | acs.org |

| N,N-Dimethylaniline | Perfluorohexyl iodide | DMF, 450 nm light, 24h | 75 | acs.org |

Reactivity Profiles and Mechanistic Elucidation of 2,3 Difluoro 6 Iodoaniline Derivatives

Amine Functionalization and Derivatives

The primary amine group in 2,3-difluoro-6-iodoaniline serves as a key nucleophilic center, enabling a variety of functionalization reactions to build more complex molecular architectures. A significant transformation is its participation in N-arylation reactions. For instance, in processes analogous to the synthesis of carbazoles from ortho-iodoanilines, the amine can react with silylaryl triflates in the presence of a fluoride (B91410) source like cesium fluoride (CsF) to yield N-arylated products. nih.gov These intermediates can then undergo subsequent palladium-catalyzed intramolecular cyclization to form substituted carbazoles. nih.gov This two-step, one-pot process highlights the utility of the amine group as a handle for constructing heterocyclic systems. nih.gov

The amine can also be protected or converted to other functional groups, such as amides or sulfonamides. For example, derivatives like N-(2-iodophenyl)methanesulfonamide and ethyl 2-iodophenylcarbamate are effective substrates in cross-coupling reactions, indicating that the amine can be readily transformed while retaining the reactivity of the aryl iodide moiety for further elaboration. nih.gov

Reactivity of Halogen Substituents in Subsequent Transformations

The benzene (B151609) ring of this compound is decorated with three halogen atoms: two fluorine and one iodine. The significant differences in the bond strengths (C-I < C-Br < C-Cl < C-F) and electronegativity of these halogens dictate their reactivity in different chemical transformations, allowing for selective and sequential functionalization.

The aryl iodide moiety is the most reactive site for transition metal-catalyzed cross-coupling reactions due to the relative weakness of the carbon-iodine bond. This facilitates the oxidative addition step in catalytic cycles, such as those involving palladium. In Suzuki-Miyaura cross-coupling reactions, aryl iodides exhibit the highest reactivity compared to other aryl halides (Ar-I > Ar-Br > Ar-OTf >> Ar-Cl). tcichemicals.com This allows for the selective formation of new carbon-carbon bonds at the C-I position while leaving the C-F bonds intact.

This selective reactivity makes this compound an excellent building block. It can be coupled with various arylboronic acids under palladium catalysis to introduce a new aryl group. tcichemicals.combeilstein-journals.org The presence of other halogens, such as fluorine or chlorine, on the aniline (B41778) starting material generally does not interfere with the cross-coupling process at the iodide position. nih.gov The reaction conditions typically involve a palladium catalyst, a base, and a suitable solvent. The electronic properties of the coupling partners can influence reaction yields. cas.cn

Table 1: Illustrative Cross-Coupling Reactions of Aryl Iodides

| Aryl Iodide Substrate | Coupling Partner | Catalyst | Base | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| o-Iodoaniline | Silylaryl triflate | Pd(dba)2/P(t-Bu)3 | CsF | Dioxane, 80 °C | 85% | nih.gov |

| N-Methyl-2-iodoaniline | Silylaryl triflate | Pd(dba)2/P(t-Bu)3 | CsF | Dioxane, 80 °C | 82% | nih.gov |

| 2,4-Dichloro-6-iodoaniline | Silylaryl triflate | Pd(dba)2/P(t-Bu)3 | CsF | Dioxane, 80 °C | 85% | nih.gov |

| Aryl Iodide | Phenylboronic Acid | Pd(OAc)2 | Na2CO3 | MeOH, rt | High | beilstein-journals.org |

While the aryl iodide is reactive in cross-coupling, the fluorine atoms are susceptible to Nucleophilic Aromatic Substitution (SNAr). wikipedia.org In SNAr reactions, a strong nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. libretexts.org For this reaction to occur, the ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org

In this compound, the collective electron-withdrawing effect of the iodine and the other fluorine atom activates the ring towards nucleophilic attack. Counterintuitively, in the context of SNAr, fluoride is often a better leaving group than other halides. youtube.com The mechanism proceeds via a two-step addition-elimination pathway. The first step, which is the rate-determining step, involves the attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and accelerating this initial attack. youtube.com The subsequent elimination of the fluoride ion is rapid as it restores the ring's aromaticity. youtube.com This allows for the selective replacement of fluorine atoms by strong nucleophiles, such as thiolates, in the presence of iodine. vanderbilt.edu

Radical Reaction Pathways and Intermediates

Beyond ionic pathways, the carbon-iodine bond in this compound is susceptible to homolytic cleavage, opening up avenues for radical-based transformations. The generation of an aryl radical intermediate provides an alternative method for functionalizing the aromatic ring.

The involvement of radical intermediates in reactions of aryl halides can be confirmed through mechanistic studies using radical trapping agents. When a reaction is suspected to proceed via a radical pathway, the addition of a radical scavenger should inhibit the formation of the desired product and instead form a stable adduct with the transient radical species.

For example, in photoinduced reactions involving anilines and difluoroalkylating agents, the generation of a difluoroalkyl radical is supported by control experiments. nih.gov The presence of radical scavengers like 1,1-diphenylethene or 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) effectively suppresses the formation of the difluoroalkylated aniline product. nih.gov Instead, new products corresponding to the trapped radical species, such as a difluoroalkylated-TEMPO adduct, are detected. nih.gov These experiments provide compelling evidence for the generation of radical intermediates during the reaction. nih.gov

The carbon-iodine bond is the weakest among the carbon-halogen bonds, with a bond dissociation energy (BDE) for iodobenzene of approximately 67 kcal/mol. rsc.org This relatively low BDE makes the C-I bond susceptible to homolytic cleavage to generate a highly reactive aryl radical. This cleavage can be initiated under various conditions, including by UV light, which can trigger homolysis directly. nih.gov

More contemporary methods utilize photoredox catalysis to generate aryl radicals from aryl iodides under mild conditions. rsc.orgnih.gov In this process, a photocatalyst, upon excitation by visible light, can engage in a single electron transfer (SET) with the aryl iodide. nih.gov This SET event leads to the cleavage of the C-I bond, forming the aryl radical. nih.govkanazawa-u.ac.jp Once generated, this aryl radical can participate in a variety of subsequent transformations, such as hydrogen atom transfer (HAT) from C-H bonds or addition to unsaturated systems like alkenes and alkynes to form new carbon-carbon bonds. nih.govlibretexts.org

Hypervalent Iodine Reagent-Mediated Transformations

Derivatives of this compound serve as versatile precursors for the in-situ generation of hypervalent iodine(III) reagents, also known as λ³-iodanes. These species exhibit reactivity analogous to transition metals, acting as powerful oxidants and electrophiles under mild conditions. nih.govresearchgate.net The iodine atom in the parent iodoarene can be oxidized from its standard I(I) state to the I(III) state, enabling a wide range of synthetic transformations. This conversion is typically achieved using a terminal oxidant in the presence of appropriate ligands. nih.gov

The transformation of an iodoarene, such as a derivative of this compound, into a hypervalent iodine(III) species opens avenues for various functionalization reactions. The most direct application involves the formation of (difluoroiodo)arenes, which are effective fluorinating agents. acs.org

Fluorination Reactions: The synthesis of (difluoroiodo)arenes from iodoarenes can be accomplished through two primary methods:

Direct Fluorination: This involves the oxidation of the iodoarene with a fluorinating agent. For example, reagents like silver difluoride (AgF₂) can directly convert an iodoarene into its corresponding ArIF₂ derivative. nih.gov

Oxidation with a Fluoride Source: A more common approach involves using a combination of a strong oxidant and a fluoride source. Reagents such as Selectfluor in the presence of a fluoride salt (e.g., CsF) or trichloroisocyanuric acid (TCICA) with potassium fluoride (KF) are used for this purpose. acs.org

Once formed, the ArIF₂ species derived from this compound can participate in various fluorination reactions, including the vicinal difluorination of alkenes and the aminofluorination of homoallylamines. nih.gov These reactions are valuable for the synthesis of complex fluorinated molecules.

Other Functionalizations: Beyond fluorination, hypervalent iodine(III) reagents are instrumental in introducing other functionalities. By altering the ligands on the iodine atom, a diverse array of transformations can be achieved. For instance, using (dichloroiodo)benzene, one of the first reported hypervalent iodine compounds, facilitates chlorination reactions. acs.org Other derivatives, such as [bis(acyloxy)iodo]arenes, are employed in oxidative cyclizations and the functionalization of carbonyl compounds. researchgate.netresearchgate.net The ability to mediate the formation of new carbon-carbon and carbon-heteroatom bonds makes these reagents highly valuable in organic synthesis. nih.gov

Table 1: Selected Hypervalent Iodine(III) Reagents and Their Synthetic Applications

| Reagent Class | General Structure | Key Applications |

| (Difluoroiodo)arenes | ArIF₂ | Alkene difluorination, Aminofluorination, Fluorocarbonylation nih.govacs.org |

| (Dichloroiodo)arenes | ArICl₂ | Alkene dichlorination, Chlorolactonization, α-Heteroarylation of alcohols acs.orgnih.gov |

| [Bis(acyloxy)iodo]arenes | ArI(OAc)₂ | Oxidation of alcohols, Oxidative cyclizations, Oxycarbonylation of alkenes researchgate.netbeilstein-journals.org |

| Iodosylarenes | ArIO | Oxygen transfer reactions, Generation of other I(III) reagents in situ researchgate.net |

The reactivity of hypervalent iodine(III) compounds is often discussed using concepts borrowed from transition metal chemistry, including oxidative addition, ligand exchange, and reductive elimination. acs.orgnih.gov The central iodine(III) atom in ArIX₂ species typically adopts a distorted trigonal bipyramidal geometry, with the electronegative ligands (X) occupying the apical positions and the aryl group and two lone pairs of electrons in the equatorial positions. nih.govresearchgate.net

A general catalytic cycle involving a hypervalent iodine(III) species can be described as follows:

Oxidation/Ligand Exchange: The iodoarene (ArI) is first oxidized by an external oxidant to form a hypervalent iodine(III) intermediate. This species can then undergo ligand exchange with a nucleophile or substrate.

Alkene Activation: In reactions with alkenes, the electrophilic I(III) center activates the double bond, often forming a three-membered iodonium ion intermediate. beilstein-journals.org

Nucleophilic Attack: A nucleophile (either intramolecular or intermolecular) attacks the activated alkene intermediate.

Reductive Elimination: The final step involves the reductive elimination of the iodoarene (ArI), which regenerates the catalyst and forms the functionalized product. beilstein-journals.org

For example, in the aminofluorination of an alkene, the in situ-generated ArIF₂ reagent would first activate the alkene. An intramolecular nitrogen nucleophile would then attack this intermediate, followed by the capture of a fluoride ion. The subsequent reductive elimination of the iodoarene yields the cyclized, fluorinated product. nih.gov

Mechanistic studies suggest that the reaction pathway can be influenced by the nature of the substrate and the ligands on the iodine. In some cases, instead of a direct cyclization, an O-iodoenolate intermediate may undergo a 1,3-migration of the hypervalent iodine to form a C-iodonium enolate, which then proceeds to the final product. researchgate.net Computational studies have been employed to elucidate these complex pathways, confirming the feasibility of intermediates such as O-iodoenolates and iodacyclic species in transformations leading to heterocycles like oxindoles. researchgate.netresearchgate.net

Intramolecular Cyclization and Heterocycle Formation

The presence of amino, iodo, and fluoro groups on the aromatic ring of this compound makes it an excellent scaffold for the synthesis of various fluoro-containing heterocyclic compounds. The iodine atom at the C6 position is particularly useful as a handle for introducing other functionalities via cross-coupling reactions, which can then participate in intramolecular cyclization.

Indoles: The synthesis of indole derivatives can be achieved from 2-alkenylanilines. nih.gov A derivative of this compound can be converted into a suitable precursor by first replacing the iodine atom with an alkenyl group, for example, via a Heck or Suzuki coupling reaction. The resulting 2-alkenyl-3,4-difluoroaniline can then undergo intramolecular cyclization. Metal-free methods for this transformation include oxidation with reagents like m-CPBA to form an epoxide, followed by acid-catalyzed cyclization and dehydration to furnish the indole ring. nih.gov Alternatively, iodine-mediated oxidative cyclization of N-aryl ethene-1,1-diamines represents another pathway to indole structures. mdpi.com

Quinolines/Quinolones: 2-Iodoanilines are common starting materials for the synthesis of quinolone derivatives. mdpi.com Palladium-catalyzed reactions, such as the Heck reaction between 2-iodoaniline (B362364) and dialkyl itaconates or (Z)-acrylic esters, are effective for constructing the quinolone core. mdpi.com Applying this strategy to this compound would lead to the formation of highly functionalized 7,8-difluoro-2-quinolone derivatives. These compounds are precursors to fluoroquinolone antibiotics, where the fluorine atom at the C6 (or in this case, C7/C8) position is known to enhance antibacterial activity. mdpi.com

Oxindoles: The formation of spirocyclic bis-oxindoles from anilide derivatives can be promoted by hypervalent iodine(III) reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA). The mechanism involves a dual C-H activation process. researchgate.net An anilide prepared from this compound could undergo an intramolecular cyclization via an O-iodoenolate intermediate, which, after a 1,3-iodine migration and subsequent C-C bond formation, yields the oxindole (B195798) structure. researchgate.net

Table 2: General Strategies for Heterocycle Synthesis from Aniline Precursors

| Target Heterocycle | Precursor Structure | Key Reagents/Catalysts | Reaction Type |

| Indole | 2-Alkenylaniline | m-CPBA, then acid | Epoxidation-Cyclization-Dehydration nih.gov |

| Indole | N-Aryl Ethene-1,1-diamine | Iodine (I₂) | Oxidative Cyclization mdpi.com |

| Quinolone | 2-Iodoaniline + Alkene/Alkyne | Pd(OAc)₂, PPh₃ | Heck or Sonogashira Cyclization mdpi.commdpi.com |

| Oxindole | N-Aryl anilide | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Oxidative C-C Cyclization researchgate.net |

During the synthesis of complex molecules, rearrangement reactions can occur, often leading to unexpected but synthetically useful products. In the context of transformations involving derivatives of this compound, several types of rearrangements are plausible.

Aryl Rearrangements: In iodine(III)-mediated reactions of styrenyl substrates, a 1,2-aryl shift can occur via a phenonium intermediate. nih.govbeilstein-journals.org If a derivative of this compound were functionalized to contain a styrene moiety, treatment with a hypervalent iodine(III) fluorinating agent could potentially lead to a geminal difluorination product accompanied by the migration of the difluoro-iodophenyl group. This type of rearrangement provides a pathway to 2,2-difluoroethylarene structures. beilstein-journals.org

Claisen-type Rearrangements: While not directly involving the aniline core, related synthetic sequences for building complex fluorinated molecules often employ rearrangement strategies. For instance, the stereoselective Reformatskii–Claisen rearrangement of allyl chlorodifluoroacetate is a key step in the synthesis of difluorinated nucleoside analogues. rsc.org This highlights the utility of rearrangement reactions in constructing C-C bonds in fluorinated systems, a strategy that could be conceptually applied in more complex syntheses starting from functionalized anilines. The Pummerer reaction is another rearrangement process used regioselectively to introduce bases in the synthesis of thionucleosides, demonstrating how rearrangements can be used to install key structural motifs. rsc.org

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For a substituted aniline (B41778) like 2,3-difluoro-6-iodoaniline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential for unambiguous structural confirmation.

Comprehensive ¹H, ¹³C, and ¹⁹F NMR Data for Structural Corroboration

To fully characterize this compound, a complete set of NMR data would be required.

¹H NMR: The proton NMR spectrum would be expected to show signals for the two aromatic protons and the amine (-NH₂) protons. The aromatic protons would appear as a complex multiplet due to coupling with each other (³JHH) and with the adjacent fluorine atoms (³JHF and ⁴JHF). The amine protons would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would display six distinct signals for the aromatic carbons. The chemical shifts would be influenced by the attached substituents (I, F, NH₂). Carbons directly bonded to fluorine would show large one-bond coupling constants (¹JCF).

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a critical tool. aiinmr.comwikipedia.org It would show two distinct signals for the two non-equivalent fluorine atoms at the C-2 and C-3 positions. These signals would be split into doublets due to coupling to each other (³JFF) and would exhibit further coupling to nearby protons (JHF). The chemical shift range for organofluorine compounds is broad, allowing for excellent signal dispersion. wikipedia.org

Predicted NMR Data Table Specific experimental data is not available. The table below is a representation of how such data would be presented.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | 7.0 - 7.5 | ddd | ³JHH, ⁴JHF, ⁵JHF |

| H-5 | 6.8 - 7.2 | ddd | ³JHH, ³JHF, ⁴JHF |

| NH₂ | 3.5 - 5.0 | br s | N/A |

| C-1 | 140 - 150 | m | JCF |

| C-2 | 150 - 160 | dd | ¹JCF, ²JCF |

| C-3 | 150 - 160 | dd | ¹JCF, ²JCF |

| C-4 | 115 - 125 | m | JCH, JCF |

| C-5 | 120 - 130 | m | JCH, JCF |

| C-6 | 80 - 90 | m | JCF |

| F-2 | -110 to -140 | d | ³JFF |

Spin Coupling Constants and Their Role in Stereochemical Assignments

Spin-spin coupling constants (J-values) are invaluable for confirming the substitution pattern on the aromatic ring. The magnitudes of through-bond couplings are dependent on the number and type of intervening bonds.

H-H Coupling: The coupling between the aromatic protons (³JHH) would be expected in the range of 7-9 Hz, typical for ortho-protons.

H-F Coupling: The coupling between protons and fluorine atoms depends on their proximity. Ortho coupling (³JHF) is typically larger than meta (⁴JHF) or para (⁵JHF) coupling, providing key information to assign specific protons.

F-F Coupling: The coupling between the two ortho fluorine atoms (³JFF) would be crucial for confirming their relative positions.

C-F Coupling: Carbon-fluorine coupling constants are particularly informative. The one-bond coupling (¹JCF) is typically very large (200-300 Hz), while two-bond (²JCF) and three-bond (³JCF) couplings are smaller but still significant for structural assignment.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₆H₄F₂IN), HRMS would provide a precise mass measurement of the molecular ion [M]⁺˙ or the protonated molecule [M+H]⁺, confirming the elemental composition.

Theoretical HRMS Data Table Specific experimental data is not available. This table shows calculated values.

| Ion | Formula | Calculated Exact Mass |

|---|---|---|

| [M]⁺˙ | C₆H₄F₂¹²⁷IN | 254.9458 |

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups and molecular vibrations within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy Studies

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to specific molecular vibrations.

Expected FT-IR Absorption Bands Specific experimental data is not available. This table shows expected regions for key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type |

|---|---|

| 3300 - 3500 | N-H stretching (amine) |

| 3000 - 3100 | Aromatic C-H stretching |

| 1600 - 1650 | N-H bending (scissoring) |

| 1450 - 1600 | Aromatic C=C stretching |

| 1200 - 1350 | C-N stretching |

| 1100 - 1300 | C-F stretching |

Raman Spectroscopy Investigations

Raman spectroscopy is a complementary technique to FT-IR. It is particularly sensitive to non-polar bonds. The Raman spectrum would be expected to show strong signals for the aromatic ring vibrations and the carbon-halogen bonds. Due to the lack of available experimental data, specific Raman shifts cannot be detailed.

Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectral Characteristics and Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. For aromatic compounds like this compound, absorption in the UV region (typically 200-400 nm) is due to electronic transitions between quantized energy levels, primarily of π-electrons in the benzene (B151609) ring.

The aniline chromophore typically exhibits two main absorption bands: a high-intensity band around 230-240 nm corresponding to a π → π* transition of the benzene ring, and a lower-intensity band around 280-290 nm, known as the B-band, which arises from a π → π* transition involving the non-bonding electrons of the amino group interacting with the π-system of the ring.

Table 1: Expected UV-Vis Spectral Characteristics for this compound

| Transition Type | Expected Wavelength Range (nm) | Associated Molecular Orbitals |

|---|---|---|

| π → π* | ~230 - 250 | Transition of electrons within the aromatic π-system. |

| π → π* (B-band) | ~280 - 300 | Transition involving the amino group's lone pair and the aromatic π-system. |

Note: This table represents generalized expected values for a haloaniline and is not based on direct experimental data for this compound.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis would reveal the bond lengths, bond angles, and torsional angles of this compound, defining its solid-state conformation.

Furthermore, crystallographic data provides critical information about intermolecular interactions that govern the crystal packing. For a molecule like this compound, several types of non-covalent interactions would be anticipated:

Hydrogen Bonding: The amine (-NH₂) group can act as a hydrogen bond donor, forming N-H···N or N-H···F interactions with neighboring molecules.

Halogen Bonding: The iodine atom, being a large and polarizable halogen, is a strong halogen bond donor. It can form significant I···N or I···F interactions, which are highly directional and can play a crucial role in directing the crystal architecture.

While a specific crystal structure for this compound has not been reported in the searched literature, studies on other iodoanilines confirm the prevalence of strong N-H···N hydrogen bonds and iodo···nitro or iodo···halogen interactions in defining their supramolecular structures.

Electrochemical Characterization Techniques

Cyclic Voltammetry for Redox Potential Determination

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox (reduction-oxidation) behavior of a substance. For anilines, CV typically reveals an irreversible oxidation peak corresponding to the oxidation of the amino group. srce.hr The potential at which this peak occurs (the oxidation potential) is a measure of how easily the molecule gives up electrons.

The redox potential of this compound would be influenced by the electronic properties of the fluoro and iodo substituents. The highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect, which generally makes the molecule more difficult to oxidize, shifting the oxidation potential to more positive values compared to unsubstituted aniline. rasayanjournal.co.inijseas.com Conversely, the iodine atom has a weaker inductive effect. The precise redox potential would be determined by the combined electronic influence of all three halogen substituents on the electron density of the aniline ring and the amino group. ijcrt.orgresearchgate.net

Table 2: General Electrochemical Behavior of Substituted Anilines

| Compound Type | Typical Redox Process | Influencing Factors | Expected Potential Shift (vs. Aniline) |

|---|---|---|---|

| Haloaniline | Irreversible Oxidation | Number and nature of halogen substituents, pH, solvent, electrode material. | Positive shift due to electron-withdrawing groups. |

Note: This table provides a general summary and is not based on specific experimental data for this compound.

Chromatographic Separation and Purity Assessment Methods

Thin Layer Chromatography (TLC) in Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and effective technique for monitoring the progress of a chemical reaction. thieme.deyoutube.com In the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product.

A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel). The plate is then developed in a suitable solvent system (mobile phase), typically a mixture of a nonpolar solvent (like hexane) and a more polar solvent (like ethyl acetate). The separation is based on the differential partitioning of the components between the stationary phase (silica) and the mobile phase.

The product, this compound, being more polar than many potential starting materials but less polar than highly polar byproducts, will travel a certain distance up the plate, characterized by its retention factor (Rf) value. By comparing the spots from the reaction mixture over time to spots of the pure starting material and product, one can qualitatively assess the reaction's progression towards completion. researchgate.net Visualization is often achieved using a UV lamp, as the aromatic rings absorb UV light and appear as dark spots on a fluorescent background. youtube.com

Column Chromatography for Purification

Column chromatography is a principal method for the purification of this compound from crude reaction mixtures. The technique leverages the differential adsorption of the compound of interest and its impurities onto a solid stationary phase, facilitating their separation as a mobile phase percolates through the column. For halogenated anilines such as this compound, silica gel is the most commonly employed stationary phase due to its polar nature, which allows for effective separation based on the polarity of the components.

The choice of the mobile phase, or eluent, is critical for achieving optimal separation. A solvent system with tunable polarity is typically required. A common approach involves the use of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane. The purification process often commences with a solvent system of low polarity to elute non-polar impurities. Subsequently, the polarity of the eluent is gradually increased to desorb and elute the target compound, this compound.

In a typical laboratory setting, the crude product containing this compound is first dissolved in a minimal amount of a suitable solvent and may be adsorbed onto a small amount of silica gel. This is then carefully loaded onto the top of a prepared silica gel column. The elution is carried out using a gradient of ethyl acetate in hexane. The progress of the separation is monitored by thin-layer chromatography (TLC), which helps in identifying the fractions containing the purified product.

| Parameter | Description |

| Stationary Phase | Silica gel (typically 60-120 or 230-400 mesh) is the standard choice for the purification of polar compounds like anilines. Its high surface area and hydroxyl groups allow for separation based on polarity. |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) is commonly used. The ratio is optimized to achieve good separation. An elution might start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase in polarity. |

| Elution Technique | Gradient elution, where the polarity of the mobile phase is increased over time, is often more effective than isocratic elution (constant mobile phase composition) for separating complex mixtures containing this compound. |

| Monitoring | Fractions are collected and analyzed by thin-layer chromatography (TLC) to determine their composition. Fractions containing the pure desired product are then combined and the solvent is removed under reduced pressure to yield the purified this compound. |

High-Performance Liquid Chromatography (HPLC) for Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to assess the purity of this compound and to quantify it in various samples. Reversed-phase HPLC is the most common mode used for the analysis of halogenated anilines. orgsyn.orgcardiff.ac.uk In this method, the stationary phase is non-polar, and the mobile phase is polar.

A C18 column, which has octadecylsilane (B103800) bonded to silica particles, is a frequently used stationary phase for the separation of aromatic compounds like this compound. The separation mechanism is based on the hydrophobic interactions between the analyte and the non-polar stationary phase. More non-polar compounds will have a stronger interaction with the column and thus a longer retention time.

The mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The ratio of the organic solvent to water is a key parameter that is adjusted to control the retention time and resolution of the separation. A higher proportion of the organic solvent will decrease the retention time. To improve peak shape and resolution, especially for amine-containing compounds, a small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase. This helps to suppress the ionization of the aniline, leading to more symmetrical peaks.

Detection is commonly performed using an ultraviolet (UV) detector, as aromatic compounds like this compound absorb UV light. The wavelength for detection is chosen to maximize the sensitivity for the compound of interest.

| Parameter | Description |

| Stationary Phase | A reversed-phase C18 column is a standard choice for the analysis of halogenated anilines, providing good separation based on hydrophobicity. |

| Mobile Phase | A gradient or isocratic mixture of an aqueous component (often with an acid modifier like 0.1% TFA) and an organic component (typically acetonitrile or methanol) is used. The specific composition is optimized for the desired separation. |

| Flow Rate | A typical flow rate for analytical HPLC is in the range of 0.5 to 2.0 mL/min. |

| Detection | UV detection is commonly employed, with the wavelength set at a maximum absorbance of the analyte for optimal sensitivity. For anilines, this is often in the range of 230-280 nm. |

| Purity Assessment | The purity of a this compound sample is determined by integrating the area of its peak in the chromatogram and comparing it to the total area of all peaks. |

Based on a comprehensive search of available scientific literature, detailed computational and theoretical studies specifically focused on the compound This compound are not available. The requested in-depth analysis, covering Density Functional Theory (DFT) studies, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO), and Quantum Theory of Atoms in Molecules (QTAIM) analysis, requires specific research data that has not been published for this particular molecule.

Computational chemistry investigations are highly specific to the molecular structure being studied. The precise arrangement of atoms in an isomer like this compound leads to a unique electronic and geometric profile. Therefore, data from related but structurally different compounds, such as other isomers of difluoro-iodoaniline or other halogenated anilines, cannot be accurately extrapolated to provide the scientifically rigorous and detailed findings required by the article's outline.

To generate the requested content, dedicated computational studies would need to be performed on this compound to determine its optimized geometry, electronic properties, reactivity descriptors, and bonding characteristics. Without such peer-reviewed research, it is not possible to construct an article that meets the required standards of scientific accuracy and detail.

Computational Chemistry and Theoretical Investigations of 2,3 Difluoro 6 Iodoaniline Systems

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis

Characterization of Non-Covalent Interactions (e.g., Hydrogen Bonds, Halogen Bonds)

Detailed computational characterization of non-covalent interactions involving 2,3-Difluoro-6-iodoaniline, including specific bond energies, distances, and the nature of hydrogen or halogen bonds, is not available in the reviewed literature.

Mechanistic Pathways and Transition State Analysis

Elucidation of Rate-Limiting Steps and Intermediate Formation

Specific theoretical studies elucidating the mechanistic pathways, transition states, and rate-limiting steps for reactions involving this compound have not been found.

Computational Rationalization of Regio- and Stereoselectivity

There is no available research that provides a computational rationalization for the regio- and stereoselectivity of reactions involving this compound.

Theoretical Studies of Optical Properties (e.g., Linear and Nonlinear Optical Properties)

Theoretical investigations into the linear and nonlinear optical properties of this compound, including calculated values for polarizability and hyperpolarizability, are not present in the accessible scientific literature.

Applications As Building Blocks and Precursors in Advanced Chemical Synthesis

Intermediates for Polyfunctionalized Biaryls and Aromatic Compounds

The carbon-iodine bond in 2,3-Difluoro-6-iodoaniline serves as a highly effective handle for palladium-catalyzed cross-coupling reactions, enabling the synthesis of polyfunctionalized biaryl and aromatic compounds. These reactions are foundational in medicinal chemistry and materials science for creating novel structures with tailored electronic and steric properties.

Key cross-coupling reactions where this compound can be employed include:

Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron reagent, such as a boronic acid or ester, to form a C-C bond. sandiego.eduorganic-chemistry.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it suitable for the synthesis of complex biaryls. nih.govorganic-chemistry.orgresearchgate.netresearchgate.net The fluorine and amine substituents on the this compound ring can influence the electronic properties and biological activity of the resulting biaryl products.

Heck Reaction: In the Heck reaction, the aryl iodide is coupled with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This method is instrumental in constructing carbon-carbon bonds and is widely used to synthesize stilbenes and other vinylarenes. wikipedia.orgnih.gov The presence of the difluoroaniline moiety can impart unique characteristics to the resulting products.

Stille Coupling: This reaction involves the coupling of the aryl iodide with an organotin compound. The Stille reaction is valued for its ability to proceed under neutral conditions and its compatibility with a broad scope of substrates.

The strategic application of these coupling reactions with this compound allows for the introduction of diverse aryl and vinyl groups, leading to a wide array of polyfunctionalized aromatic structures.

| Coupling Reaction | Coupling Partner | Catalyst | Resulting Bond |

| Suzuki-Miyaura | Organoboron Reagent | Palladium | C(sp²) - C(sp²) |

| Heck | Alkene | Palladium | C(sp²) - C(sp²) |

| Stille | Organotin Reagent | Palladium | C(sp²) - C(sp²) |

Utility in the Synthesis of Diverse Heterocyclic Scaffolds (e.g., Benzoazaheterocycles, Indolines, Oxindoles)

The structural features of this compound make it a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent motifs in pharmaceuticals and natural products.

Indolines and Oxindoles: The aniline (B41778) moiety of this compound can participate in cyclization reactions to form five-membered nitrogen heterocycles. For instance, through intramolecular C-N bond formation, often catalyzed by transition metals like palladium, substituted indolines can be synthesized. nih.gov Furthermore, this precursor can be utilized in multi-step sequences to construct the oxindole (B195798) scaffold, a core structure in many biologically active molecules. organic-chemistry.org The synthesis of oxindoles often involves the cyclization of appropriately substituted anilides. researchgate.net The fluorine atoms on the aniline ring can significantly influence the reactivity and properties of the resulting heterocyclic products.

Benzoazaheterocycles: The term benzoazaheterocycle encompasses a broad range of fused bicyclic structures containing a benzene (B151609) ring and a nitrogen-containing ring. The reactivity of both the amino group and the iodo group in this compound allows for its incorporation into various synthetic strategies aimed at constructing these complex scaffolds. For example, the amino group can act as a nucleophile in cyclization reactions, while the iodo group can be used for subsequent functionalization of the heterocyclic core through cross-coupling reactions.

Development of Fluoroalkylated Derivatives with Modified Reactivity

The introduction of fluoroalkyl groups, such as trifluoromethyl (CF3) or difluoromethyl (CF2H), onto the aniline ring can dramatically alter the compound's physical, chemical, and biological properties. wikipedia.org While direct fluoroalkylation of this compound is not extensively documented, general methods for the fluoroalkylation of anilines provide a basis for potential transformations. nih.gov

Methods for introducing fluoroalkyl groups into aromatic systems include:

Radical Fluoroalkylation: This approach often involves the generation of fluoroalkyl radicals from precursors like perfluoroalkyl iodides, which can then react with the aromatic ring. conicet.gov.arrsc.org Photoredox catalysis has emerged as a powerful tool for these transformations under mild conditions. nih.gov

Nucleophilic Fluoroalkylation: Reagents such as trifluoromethyltrimethylsilane (TMSCF3) can act as a source of the trifluoromethyl anion for the nucleophilic substitution of suitable precursors. wikipedia.org

Electrophilic Fluoroalkylation: Electrophilic trifluoromethylating agents, often hypervalent iodine compounds, can introduce the CF3 group onto electron-rich aromatic rings. acs.orgacs.org

The presence of the existing fluorine and iodine atoms on the this compound ring would be expected to influence the regioselectivity and efficiency of such fluoroalkylation reactions. The resulting fluoroalkylated derivatives would possess modified electronic properties and lipophilicity, which are crucial parameters in drug design.

| Fluoroalkylation Method | Reagent Type | Fluoroalkyl Source Example |

| Radical Fluoroalkylation | Radical Precursor | Perfluoroalkyl iodide |

| Nucleophilic Fluoroalkylation | Nucleophilic Reagent | Trifluoromethyltrimethylsilane (TMSCF3) |

| Electrophilic Fluoroalkylation | Electrophilic Reagent | S-(Trifluoromethyl)dibenzothiophenium salts |

Exploration in Ligand Design and Catalyst Development

Based on the principles of organofluorine chemistry and the utility of aryl halides in catalysis, this compound can be considered a promising scaffold for the design of novel ligands. The amino group provides a coordination site for metal centers, and the fluorine atoms can be used to tune the electronic properties of the resulting ligand.

The synthesis of ligands from this precursor could involve:

Functionalization of the Amino Group: The primary amine can be readily derivatized to introduce phosphine, N-heterocyclic carbene (NHC), or other coordinating moieties.

Modification via the Iodo Group: The iodo group can be replaced through cross-coupling reactions to attach other coordinating fragments or to build more complex ligand architectures.

The electronic and steric environment of a catalyst's ligand sphere is critical to its activity and selectivity. The introduction of fluorine atoms can enhance the stability of the catalyst and modulate its reactivity. Therefore, ligands derived from this compound could find applications in various catalytic processes, including cross-coupling reactions, hydrogenations, and asymmetric synthesis.

Precursors for Exploring Bioactive Compound Synthesis

The structural motifs accessible from this compound are frequently found in biologically active molecules, particularly in the area of kinase inhibitors. acs.orged.ac.uknih.govmdpi.comebi.ac.uk Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.

The synthesis of kinase inhibitors often involves the construction of heterocyclic cores, such as pyrido[2,3-d]pyrimidines, which can be accessed through multi-step synthetic routes starting from functionalized anilines. ebi.ac.uk A related compound, 2,4-Difluoro-3-iodoaniline (B1433647), is utilized in the preparation of purine (B94841) derivatives that act as protein kinase modulators. chemicalbook.com This suggests that this compound could serve as a valuable precursor for the synthesis of novel kinase inhibitors and other bioactive compounds. The difluoro substitution pattern is a common feature in many modern pharmaceuticals, often contributing to improved metabolic stability and binding affinity.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,3-Difluoro-6-iodoaniline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis often involves iodination of difluoroaniline precursors. For example, iodination can be achieved via electrophilic aromatic substitution using iodine monochloride (ICl) in acidic media. Reaction temperature (e.g., 0–5°C) and stoichiometric ratios of iodine sources are critical to minimizing polyiodination byproducts . Pre-functionalization steps, such as protecting the amine group with acetyl or tert-butoxycarbonyl (Boc) groups, may enhance regioselectivity . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended to isolate the target compound.

Q. How can NMR spectroscopy distinguish between positional isomers in this compound derivatives?

- Methodological Answer : <sup>19</sup>F NMR is particularly effective due to the distinct chemical shifts of fluorine atoms in different positions. For instance, fluorine atoms ortho to iodine exhibit downfield shifts (~−110 ppm) compared to meta or para positions. <sup>1</sup>H NMR coupled with <sup>13</sup>C DEPT experiments can resolve overlapping signals caused by aromatic protons adjacent to electronegative substituents .

Q. What crystallographic techniques are suitable for resolving structural ambiguities in halogenated anilines?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL or similar software can resolve bond-length distortions caused by steric and electronic effects of iodine and fluorine. Heavy-atom effects from iodine enhance anomalous scattering, aiding in phase determination. For microcrystalline samples, synchrotron radiation or low-temperature (100 K) data collection improves resolution .

Advanced Research Questions

Q. How does the electronic interplay between iodine and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The strong electron-withdrawing effect of fluorine deactivates the aromatic ring, while iodine’s polarizability facilitates oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Computational studies (DFT calculations) using Gaussian or ORCA can map frontier molecular orbitals to predict reactivity at specific positions. Experimental validation via Hammett σpara values for substituent effects is recommended .

Q. What strategies mitigate contradictory data in regioselective functionalization of this compound?

- Methodological Answer : Contradictions often arise from competing directing effects of -NH2, -I, and -F groups. To resolve this:

- Use blocking groups (e.g., Boc-protected amine) to suppress amine-directed pathways.

- Employ kinetic vs. thermodynamic control: Lower temperatures favor iodine-directed meta substitution, while higher temperatures may activate fluorine-directed ortho pathways .

- Validate outcomes via LC-MS/MS and isotopic labeling (e.g., <sup>15</sup>N NMR) .

Q. How can computational modeling predict the stability of this compound under varying pH and solvent conditions?

- Methodological Answer : Molecular dynamics (MD) simulations in solvents like DMSO or THF (using GROMACS) can model solvation effects. Density functional theory (DFT) calculations assess protonation states of the amine group at different pH levels. Experimental corroboration via UV-Vis spectroscopy (tracking λmax shifts) and potentiometric titration is essential .

Q. What analytical workflows address challenges in detecting trace degradation products of this compound during long-term storage?

- Methodological Answer :

- Sample Preparation : Accelerated degradation studies (40°C/75% RH for 6 months) followed by QuEChERS extraction.

- Detection : UPLC-QTOF-MS with electrospray ionization (ESI+) in full-scan mode (m/z 50–800).

- Data Analysis : Non-targeted screening using software like XCMS or MetaboLynx to identify dehalogenation or oxidation products (e.g., loss of iodine, formation of quinone imines) .

Q. How can researchers design bioisosteric analogs of this compound for pharmacological studies while retaining electronic properties?

- Methodological Answer : Replace iodine with bioisosteres like trifluoromethyl (-CF3) or boronic acid (-B(OH)2) groups. Maintain fluorine substituents to preserve electronegativity. Use comparative molecular field analysis (CoMFA) to align steric/electronic profiles. Validate synthetic routes via Sonogashira or Buchwald-Hartwig amination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.